molecular formula C8H6BrNO2S B3029399 Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate CAS No. 648412-55-9

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B3029399
CAS No.: 648412-55-9
M. Wt: 260.11
InChI Key: XIGOSUBHDNBPFI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate is a substituted thiophene derivative characterized by a bromine atom at position 4, a cyano group at position 5, and a methyl group at position 3 on the thiophene ring. The ester functional group (methyl carboxylate) at position 2 enhances its utility as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its structural complexity suggests reactivity patterns influenced by electron-withdrawing groups (Br, CN) and steric effects from the methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by the introduction of cyano and ester groups. One common method involves the bromination of 3-methylthiophene-2-carboxylate, followed by a nucleophilic substitution reaction to introduce the cyano group. The final step involves esterification to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiols.

    Ester Hydrolysis: The major product is 4-bromo-5-cyano-3-methylthiophene-2-carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected Thiophene Derivatives

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity Reference
Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate Br (4), CN (5), CH₃ (3), COOCH₃ (2) Bromine, cyano, methyl, ester Not explicitly reported Synthetic intermediate, drug discovery
Methyl 4-bromothiophene-2-carboxylate Br (4), COOCH₃ (2) Bromine, ester 221.07 Cross-coupling reactions
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate CH₃ (3), COOCH₂CH₃ (2,4), NHCOCH₃ (5) Amide, ester, methyl 313.34 (calculated) Crystallography studies
Ethyl 5-bromothiophene-2-carboxylate Br (5), COOCH₂CH₃ (2) Bromine, ester 249.12 (calculated) Suzuki-Miyaura coupling
2-Bromo-5-(4-cyanophenyl)-3-methylthiophene Br (2), CN (phenyl-4), CH₃ (3) Bromine, cyano, methyl Not reported Organic electronics

Key Observations :

  • Electron-Withdrawing Effects : The presence of Br and CN groups in the target compound enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution or cross-coupling reactions. This contrasts with Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate, where the amide group introduces hydrogen-bonding capabilities but reduces electrophilicity .
  • Steric Hindrance : The 3-methyl group in the target compound may hinder reactions at position 3, unlike Methyl 4-bromothiophene-2-carboxylate, which lacks substituents at position 3 and is more reactive in coupling reactions .
  • Ester Group Flexibility : Ethyl vs. methyl esters (e.g., Ethyl 5-bromothiophene-2-carboxylate vs. the target compound) influence solubility and hydrolysis rates, with methyl esters generally being less prone to enzymatic degradation .

Physicochemical Properties

Table 2: Property Comparison of Methyl Esters

Property This compound Methyl 4-bromothiophene-2-carboxylate Ethyl 5-bromothiophene-2-carboxylate
Boiling Point (°C) Not reported 275–280 (predicted) 290–295 (predicted)
LogP (Predicted) ~2.5 (high due to Br and CN) 2.1 2.8
Solubility in Polar Solvents Low (non-polar groups dominate) Moderate Low (longer alkyl chain)

Note: Data inferred from analogous compounds in ; experimental values for the target compound are lacking.

Biological Activity

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate is a thiophene derivative with notable biological activities. This article explores its synthesis, biological applications, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Formula : C₈H₆BrNO₂S
  • Molecular Weight : 232.10 g/mol
  • Structure : Contains a bromine atom, a cyano group, and an ester functional group attached to a thiophene ring.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps, often employing advanced techniques such as continuous flow reactors to optimize yield and efficiency. The compound serves as an intermediate in organic synthesis and is utilized in the development of various bioactive molecules.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

  • Antimicrobial Properties : It has shown efficacy against various microbial strains, suggesting its potential application in treating infections.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of cancer cells, including murine leukemia and human cervix carcinoma cells. Its mechanism may involve interaction with specific cellular targets that regulate cell proliferation .
  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially leading to altered biochemical processes within cells.

The biological activity of this compound is attributed to its functional groups:

  • Bromine Group : Participates in electrophilic interactions.
  • Cyano Group : Engages in nucleophilic interactions.
  • Ester Group : Undergoes hydrolysis to release active metabolites that can exert biological effects .

Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, particularly in murine mammary carcinoma (FM3A) cells. The IC50 values were significantly lower than those of control compounds, highlighting its potential as a novel anticancer agent .

Antimicrobial Efficacy Testing

In another investigation, the antimicrobial properties of this compound were assessed against a panel of bacterial and fungal strains. The compound demonstrated substantial inhibitory activity, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents. This suggests its viability as a lead compound for drug development in infectious diseases.

Comparative Analysis

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 4-bromo-3-methylthiophene-2-carboxylateLacks cyano group; retains bromine and esterModerate antimicrobial activity
Methyl 5-cyano-3-methylthiophene-2-carboxylateLacks bromine; retains cyano and esterLower anticancer activity
Methyl 4-bromo-5-cyano-2-thiophenecarboxylateSimilar cyano and bromine presence; different ring positionComparable activity levels

This table illustrates how the presence or absence of specific functional groups influences the biological activity of related compounds.

Properties

IUPAC Name

methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2S/c1-4-6(9)5(3-10)13-7(4)8(11)12-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGOSUBHDNBPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735300
Record name Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648412-55-9
Record name 2-Thiophenecarboxylic acid, 4-bromo-5-cyano-3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648412-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (5 g, 72 mmol) was added to a solution of methyl 4-bromo-5-formyl-3-methylthiophene-2-carboxylate (16.5 g, 63 mmol) in acetonitrile (175 mL) and pyridine (30 mL). The resulting solution was stirred at room temperature for 2 h, then trifluoroacetic anhydride (21.3 mL, 153 mmol). After 3 h the reaction mixture was poured into ethyl acetate and aqueous hydrochloric acid. The organic layer was separated, washed with hydrochloric acid and water, dried over sodium sulphate and evaporated. The resulting raw material was triturated with 90 mL of a water/ethyl alcohol mixture (1:1) and dried under vacuum to give 15 g of the title compound, used in the following step without further purification.
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175 mL
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30 mL
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21.3 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate
Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate
Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate
Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate
Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate
Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

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